2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential applications. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the fluorosulfonyloxy group further enhances its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-fluorosulfonyloxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-oxadiazole ring . The reaction conditions usually require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cycloaddition: The 1,3,4-oxadiazole ring can undergo cycloaddition reactions with various dienophiles, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-triazole: Contains a triazole ring, offering different reactivity and applications.
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxazole: Features an oxazole ring, which can influence its chemical properties and uses.
Uniqueness
2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is unique due to the combination of the 1,3,4-oxadiazole ring and the fluorosulfonyloxy group. This combination imparts distinct reactivity and stability, making it a versatile compound in various scientific fields .
Properties
IUPAC Name |
2-(4-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQWKDHSGLHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.